molecular formula C22H24ClN3OS B15012435 (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B15012435
M. Wt: 414.0 g/mol
InChI Key: IHTWNWGRJIJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[45]decane-2-thione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the imino group: This step involves the reaction of the spirocyclic intermediate with an appropriate amine.

    Functionalization with the thione group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s spiro structure makes it a candidate for use in advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes or receptors: This can modulate biological pathways and lead to therapeutic effects.

    Interference with cellular processes: The compound may disrupt cellular functions, leading to its potential use as an anticancer or antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with a hydroxy group instead of a methoxy group.

    (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24ClN3OS

Molecular Weight

414.0 g/mol

IUPAC Name

4-(5-chloro-2-methylanilino)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C22H24ClN3OS/c1-15-6-7-16(23)14-19(15)24-20-22(12-4-3-5-13-22)26(21(28)25-20)17-8-10-18(27-2)11-9-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,28)

InChI Key

IHTWNWGRJIJMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.